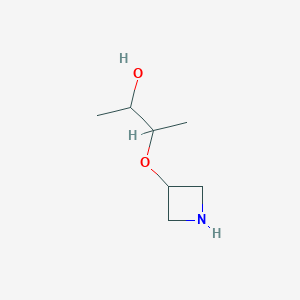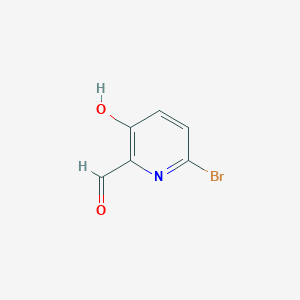
3-(Azetidin-3-yloxy)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azetidin-3-yloxy)butan-2-ol is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.19 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, connected to a butanol moiety. The presence of both an azetidine ring and a hydroxyl group makes this compound interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yloxy)butan-2-ol typically involves the alkylation of azetidine with a suitable butanol derivative. One common method is the reaction of azetidine with 3-chlorobutan-2-ol under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more efficient purification techniques such as distillation or crystallization to obtain the final product.
化学反応の分析
Types of Reactions
3-(Azetidin-3-yloxy)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form a more saturated nitrogen-containing compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Azetidin-3-yloxy)butan-2-one.
Reduction: Formation of 3-(Azetidin-3-yloxy)butane.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
科学的研究の応用
3-(Azetidin-3-yloxy)butan-2-ol has several applications in scientific research:
作用機序
The mechanism of action of 3-(Azetidin-3-yloxy)butan-2-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a nucleophile, participating in various chemical reactions. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Vinylazetidin-3-ol: Similar in structure but contains a vinyl group instead of a butanol moiety.
3-Vinyloxetan-3-ol: Contains an oxetane ring instead of an azetidine ring.
Uniqueness
3-(Azetidin-3-yloxy)butan-2-ol is unique due to the presence of both an azetidine ring and a hydroxyl group, which confer distinct chemical and biological properties.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
3-(azetidin-3-yloxy)butan-2-ol |
InChI |
InChI=1S/C7H15NO2/c1-5(9)6(2)10-7-3-8-4-7/h5-9H,3-4H2,1-2H3 |
InChIキー |
HEURLCJYQCIIHW-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)OC1CNC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13084655.png)



![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)
![4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile](/img/structure/B13084682.png)

![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B13084693.png)


![4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084706.png)
![2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13084708.png)

![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline](/img/structure/B13084728.png)
